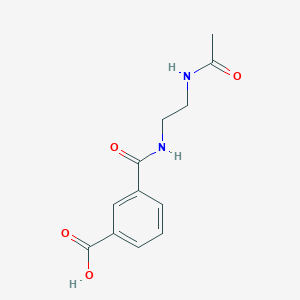

3-((2-Acetamidoethyl)carbamoyl)benzoic acid

Description

3-((2-Acetamidoethyl)carbamoyl)benzoic acid is a benzoic acid derivative with a carbamoyl substituent at the 3-position of the aromatic ring. This carbamoyl group is further substituted by a 2-acetamidoethyl moiety (-NH-(CH₂)₂-NHAc). The compound’s molecular formula is C₁₂H₁₅N₃O₄, with a molecular weight of 265.27 g/mol.

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-(2-acetamidoethylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C12H14N2O4/c1-8(15)13-5-6-14-11(16)9-3-2-4-10(7-9)12(17)18/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16)(H,17,18) |

InChI Key |

FQEQXZWLLYMGDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Acetamidoethyl)carbamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-acetamidoethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-((2-Acetamidoethyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino derivatives.

Substitution: Brominated benzoic acid derivatives

Scientific Research Applications

3-((2-Acetamidoethyl)carbamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-((2-Acetamidoethyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

2-((3-(3-Phenylpropanamido)phenyl)carbamoyl)benzoic acid ()

- Structure : Features a 3-phenylpropanamido-substituted phenyl group attached to the carbamoyl moiety.

- Key Differences : The bulky phenylpropanamido group increases hydrophobicity (logP) compared to the acetamidoethyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

3-((2,2-Difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoic acid ()

- Structure : Contains a heterocyclic 2,2-difluorobenzoimidazol-dioxole substituent.

- Key Differences : The electron-withdrawing fluorine atoms and fused aromatic system enhance metabolic stability and binding affinity to kinases (e.g., CK1δ/ε).

- Applications: Precursor for carbon-11-labeled PET imaging agents, highlighting its role in diagnostics .

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid ()

- Structure : Branched 2,2-dimethylpropyl and methyl groups on the carbamoyl nitrogen.

- Key Differences : Increased steric hindrance and lipophilicity may reduce enzymatic degradation, making it a stable drug impurity reference.

- Applications : Used as a reference standard for quality control in pharmaceutical synthesis .

3-(N-Hydroxycarbamimidoyl)benzoic acid ()

- Structure : Replaces the carbamoyl group with an N-hydroxycarbamimidoyl (-C(=N-OH)-NH₂) moiety.

- Key Differences : The amidoxime group can chelate metal ions and participate in hydrogen bonding, altering reactivity and biological activity.

- Applications: Potential use in coordination chemistry or as a prodrug component .

Physicochemical Properties and Functional Group Impact

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 3-((2-Acetamidoethyl)carbamoyl)benzoic acid | C₁₂H₁₅N₃O₄ | 265.27 | Acetamidoethyl carbamoyl | ~0.5 | ~10 (moderate) |

| 2-((3-(3-Phenylpropanamido)phenyl)carbamoyl)benzoic acid | C₂₄H₂₁N₃O₄ | 415.44 | Phenylpropanamido phenyl carbamoyl | ~3.2 | <1 (low) |

| 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid | C₁₄H₁₉NO₃ | 249.31 | Branched alkyl carbamoyl | ~2.8 | ~5 (moderate) |

| 3-(N-Hydroxycarbamimidoyl)benzoic acid | C₈H₈N₂O₃ | 180.16 | Amidoxime | ~0.1 | >50 (high) |

Notes:

- logP : Acetamidoethyl substituents balance hydrophilicity and lipophilicity, while phenylpropanamido groups drastically increase logP.

- Solubility : Amidoxime derivatives exhibit high solubility due to ionizable groups, whereas bulky substituents reduce solubility.

Biological Activity

3-((2-Acetamidoethyl)carbamoyl)benzoic acid, also known as a derivative of benzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H13N2O3, and its structure features an acetamidoethyl group attached to the benzoic acid core. The compound's characteristics can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H13N2O3 |

| Molecular Weight | 225.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which may be beneficial in treating conditions related to enzyme overactivity. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX), an enzyme involved in inflammation pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies suggest that it can inhibit the growth of Gram-positive bacteria, potentially making it useful in developing new antibacterial agents .

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses, which could be beneficial in conditions such as arthritis .

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Binding : The acetamidoethyl group enhances binding affinity to target enzymes, leading to effective inhibition.

- Cytokine Modulation : The compound may influence signaling pathways that regulate cytokine production, thereby reducing inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzoic acid derivatives included this compound. Results indicated a significant reduction in bacterial colony counts when treated with this compound compared to controls. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving animal models of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum. This highlights its possible therapeutic application in managing chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.